

Crystal Structure of 1-Acetylpiridin-2-one Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Acetylpiridin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of **1-acetylpiridin-2-one** derivatives. While specific crystallographic data for the parent compound, **1-acetylpiridin-2-one**, is not publicly available, this document synthesizes information from closely related N-acylpiperidine and piperidinone structures to predict its structural characteristics. The guide details relevant experimental protocols for synthesis and crystallographic analysis and employs visualizations to clarify key concepts and workflows.

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring is a ubiquitous scaffold in medicinal chemistry. Its conformation is crucial in defining the three-dimensional shape of a molecule and its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of an N-acetyl group introduces specific electronic effects that significantly influence its geometry.

In N-acylpiperidines, the lone pair of the nitrogen atom participates in resonance with the carbonyl group of the acetyl moiety. This partial double bond character between the nitrogen and the carbonyl carbon leads to a phenomenon known as pseudoallylic strain. This strain influences the conformational preference of substituents on the piperidine ring, particularly at the C2 position. Computational studies and analysis of existing crystal structures in the Cambridge Structural Database (CSD) suggest that for N-acylpiperidines with a substituent at

the 2-position, the axial orientation is often favored over the equatorial one to alleviate this strain.^[1]

The piperidine ring in derivatives can exist in various conformations, including the stable chair form and higher-energy twist-boat or boat forms.^[2] The specific conformation adopted in the solid state is influenced by the substitution pattern and crystal packing forces. For **1-acetyl**, a chair or a distorted chair conformation is the most probable arrangement.

Predicted Crystal Structure and Bonding Parameters

In the absence of direct experimental data for **1-acetyl**, the following table summarizes expected bond lengths and angles based on the analysis of related N-acylpiperidine and piperidin-4-one crystal structures. These values provide a reasonable estimation for molecular modeling and comparative studies.

Parameter	Atom 1	Atom 2	Atom 3	Expected Value
Bond Length (Å)				
C=O (amide)	-	-		1.23 - 1.25
C-N (amide)	-	-		1.33 - 1.35
N-C (ring)	-	-		1.46 - 1.48
C-C (ring)	-	-		1.52 - 1.55
C=O (ketone)	-	-		1.21 - 1.23
Bond Angle (°)				
C-N-C (ring)	-	-		110 - 114
O=C-N (amide)	-	-		120 - 123
C-C-C (ring)	-	-		109 - 112
Torsion Angle (°)				
C-N-C=O (amide)	-	-		~0 or ~180 (planar amide)

Experimental Protocols

Synthesis of N-Acyl Piperidinone Derivatives

A general method for the synthesis of N-acyl piperidinone derivatives involves the acylation of the corresponding piperidinone. For instance, the synthesis of N'- (1-benzylpiperidin-4-ylidene)acetohydrazide, a related compound, involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol.^[3] A similar approach could be adapted for the synthesis of **1-acetyl piperidin-2-one** by reacting 2-piperidone with a suitable acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common technique for the crystallization of piperidin-4-one derivatives is slow evaporation from

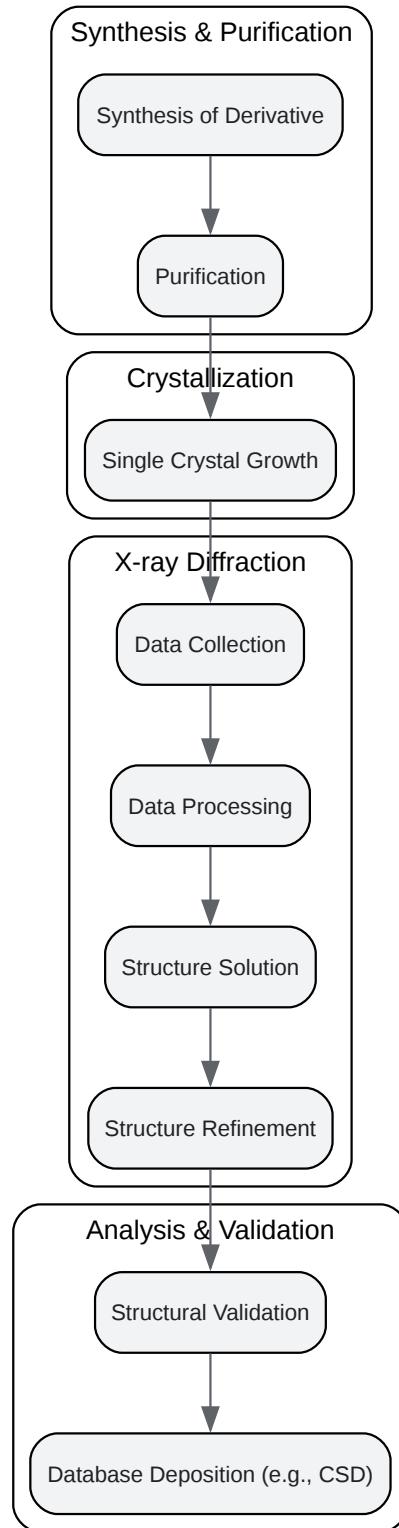
a suitable solvent.[2] Ethanol is frequently used as a solvent for recrystallization.[2] The choice of solvent and crystallization conditions (e.g., temperature, concentration) are crucial and often need to be optimized for each specific compound.

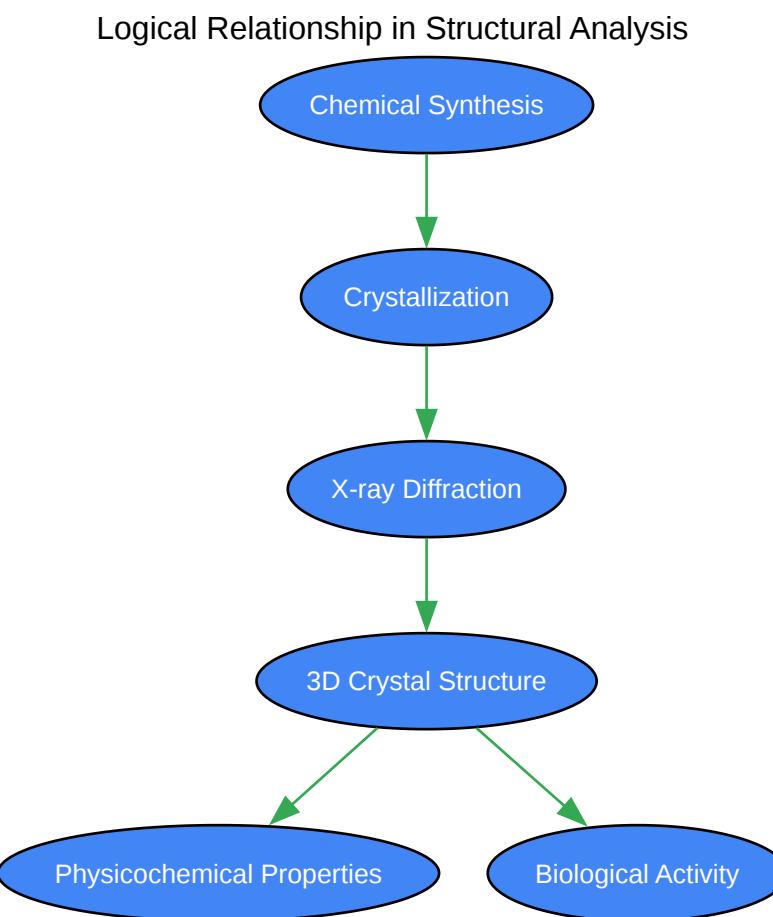
X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[4][5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The workflow for a typical X-ray crystallography experiment is outlined in the diagram below.

Visualizations

Experimental Workflow for X-ray Crystallography





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